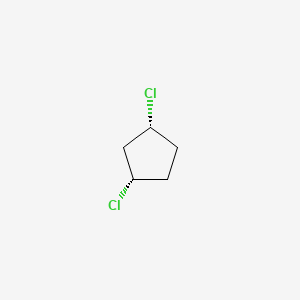
cis-1,3-Dichlorocyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,3-Dichlorocyclopentane: is an organic compound that belongs to the class of disubstituted cycloalkanes It is a stereoisomer of 1,3-dichlorocyclopentane, where the two chlorine atoms are positioned on the same side of the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-dichlorocyclopentane typically involves the chlorination of cyclopentane. One common method is the free radical chlorination, where cyclopentane is exposed to chlorine gas under ultraviolet light. This process leads to the formation of various chlorinated cyclopentane derivatives, including this compound. The reaction conditions, such as temperature and light intensity, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more controlled and efficient methods, such as catalytic chlorination. This process uses specific catalysts to enhance the selectivity and yield of the desired isomer. Additionally, separation techniques like distillation and crystallization are employed to purify the product.
Análisis De Reacciones Químicas
Types of Reactions: cis-1,3-Dichlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of dihydroxycyclopentane.
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under certain conditions, the chlorine atoms can be eliminated to form cyclopentene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 1,3-Dihydroxycyclopentane.
Reduction: Cyclopentane.
Elimination: Cyclopentene.
Aplicaciones Científicas De Investigación
cis-1,3-Dichlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a model compound in stereochemical studies.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of cis-1,3-dichlorocyclopentane involves its interaction with specific molecular targets. The chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s reactivity and its ability to interact with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
trans-1,3-Dichlorocyclopentane: The trans isomer, where the chlorine atoms are on opposite sides of the ring.
1,2-Dichlorocyclopentane: Another isomer with chlorine atoms on adjacent carbon atoms.
1,1-Dichlorocyclopentane: A structural isomer with both chlorine atoms on the same carbon atom.
Uniqueness: cis-1,3-Dichlorocyclopentane is unique due to its specific spatial arrangement of chlorine atoms, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, physical properties, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
26688-51-7 |
|---|---|
Fórmula molecular |
C5H8Cl2 |
Peso molecular |
139.02 g/mol |
Nombre IUPAC |
(1R,3S)-1,3-dichlorocyclopentane |
InChI |
InChI=1S/C5H8Cl2/c6-4-1-2-5(7)3-4/h4-5H,1-3H2/t4-,5+ |
Clave InChI |
QYWOIFALWOFUTQ-SYDPRGILSA-N |
SMILES isomérico |
C1C[C@@H](C[C@@H]1Cl)Cl |
SMILES canónico |
C1CC(CC1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


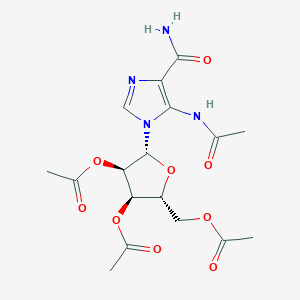
![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
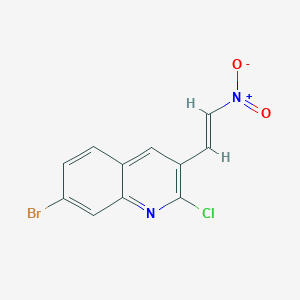
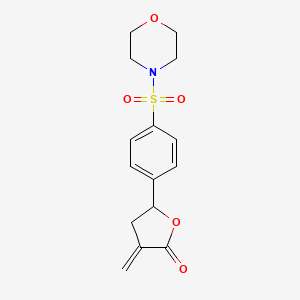

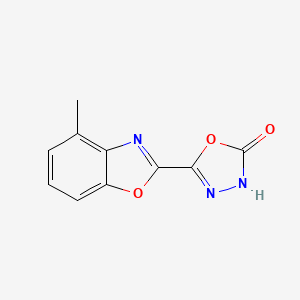
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
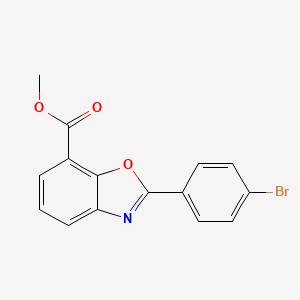

![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)
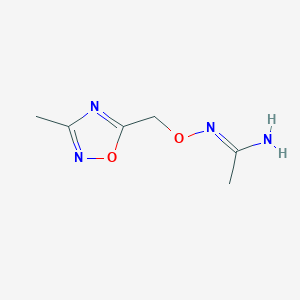
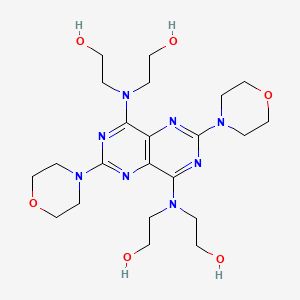
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
